(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, also known as APYTT, is a thiazolidinone derivative that has attracted attention due to its potential therapeutic applications. This compound has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with structures similar to "(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one" have been synthesized and characterized, showing potential as intermediates for further chemical transformations. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides demonstrated the ability to produce a variety of compounds, suggesting versatility in synthetic applications (Kandeel & Youssef, 2001).
Antimicrobial and Antitumor Activities
- Research into pyridine thiazole derivatives, including structures related to the one , has highlighted their potential in antimicrobial and antitumor applications. Specifically, zinc(II) complexes with these derivatives exhibited promising in vitro antimicrobial and antitumor activities, indicating their potential in developing new bioactive materials with novel properties (Zou et al., 2020).
Electrophysical and Photophysical Studies
- Electrochemical characterizations of similar compounds, focusing on their redox potentials and mechanisms, have been conducted. These studies are crucial for understanding the electrophysical properties of such compounds, which could be beneficial for developing new materials or chemical sensors (Ungureanu et al., 2021).
Biological Evaluation
- Thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects, showing significant activity against certain mouse tumor models. This underscores the potential of these compounds in anticancer therapy, particularly in inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Advanced Materials and Molecular Docking Studies
- New methodologies for the synthesis of 1,3-thiazolidin-4-ones and their evaluation as inhibitors of specific protein kinases have been developed, highlighting their application in neurological or oncological disorders. This research not only demonstrates the chemical versatility of these compounds but also their potential therapeutic applications (Bourahla et al., 2021).
properties
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-11(20)13-4-6-14(7-5-13)19-16(21)15(23-17(19)22)9-12-3-2-8-18-10-12/h2-10H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVCOMAFCDJEEQ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one |
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